4-Chloro-2-(trifluoromethyl)benzonitrile
Overview
Description
“4-Chloro-2-(trifluoromethyl)benzonitrile” is a chemical compound with the molecular formula C8H3ClF3N and a molecular weight of 205.57 . It is used as a pharmaceutical intermediate . The compound is also used for the synthesis of diphenylthioethers .
Synthesis Analysis
The synthesis of “this compound” involves several steps. One method involves the reaction of an R1, R2-benzoyl chloride with an alkanesulphonyltrichlorophosphazene at a temperature of between 150* C. and 190* C . Another method involves the use of 3-三氟甲基氯苯 as a raw material .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H3ClF3N/c9-6-2-1-5 (4-13)7 (3-6)8 (10,11)12/h1-3H . The SMILES string is FC(F)(F)c1ccc(cc1)C#N .
Chemical Reactions Analysis
“this compound” is a key intermediate in the synthesis of fluvoxamine . It participates in nickel-catalyzed arylcyanation reaction of 4-octyne .
Physical And Chemical Properties Analysis
“this compound” is a liquid at ambient temperature . The compound has a flash point of 109/10mm .
Scientific Research Applications
High-Voltage Lithium-Ion Batteries
4-(Trifluoromethyl)-benzonitrile has been identified as a novel electrolyte additive for high-voltage lithium-ion batteries, specifically enhancing the cyclic stability of the LiNi0.5Mn1.5O4 cathode. Its use leads to improved initial capacity and capacity retention over numerous charge-discharge cycles, attributed to the formation of a protective film on the cathode that prevents electrolyte oxidation and manganese dissolution (Huang et al., 2014).
Catalysis and Organic Synthesis
- Catalytic Reduction of Dioxygen: Cobalt(III) corroles containing 4-Chloro-2-(trifluoromethyl)benzonitrile demonstrate efficiency as catalysts for the reduction of dioxygen in both heterogeneous and homogeneous systems, offering insights into their redox properties and potential applications in catalytic processes (Kadish et al., 2008).
- Organic Photovoltaics: The compound's derivatives have been explored for their impact on the power conversion efficiencies of polymer solar cells. The addition of perfluorinated compounds similar to this compound in the active layer has shown to enhance device performance, highlighting the role of such additives in optimizing photovoltaic properties (Jeong et al., 2011).
Polymer Science
Partially fluorinated disulfonated poly(arylene ether benzonitrile) copolymers, incorporating this compound units, have been synthesized for use in proton exchange membrane fuel cells. These copolymers demonstrate tunable properties such as water uptake and proton conductivity, which are crucial for fuel cell performance, underscoring the versatility of this compound in materials science (Sankir et al., 2007).
Safety and Environmental Considerations
The safe scale-up of processes involving this compound, such as the Sandmeyer reaction for producing related compounds, has been studied. This research is crucial for industrial applications, ensuring that the benefits of using such compounds do not come at the expense of safety or environmental health (Nielsen et al., 2004).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that this compound is a key intermediate in the synthesis of various pharmaceuticals .
Mode of Action
It is known to participate in various chemical reactions, such as nickel-catalyzed arylcyanation
Biochemical Pathways
It is used as an intermediate in the synthesis of various compounds, suggesting that it may play a role in multiple biochemical pathways .
Result of Action
As an intermediate in the synthesis of various compounds, it likely contributes to the overall effects of these compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Chloro-2-(trifluoromethyl)benzonitrile. For instance, the fluorine’s electronegativity, size, electrostatic interactions, and lipophilicity are widely recognized factors that significantly impact the chemical reactivity, physico-chemical behavior, and biological activity .
properties
IUPAC Name |
4-chloro-2-(trifluoromethyl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF3N/c9-6-2-1-5(4-13)7(3-6)8(10,11)12/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRNQHTXPUDZMGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(F)(F)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80378496 | |
Record name | 4-chloro-2-(trifluoromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80378496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
320-41-2 | |
Record name | 4-chloro-2-(trifluoromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80378496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 320-41-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.